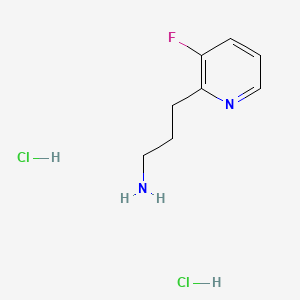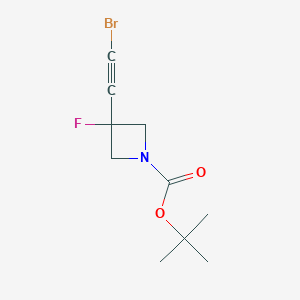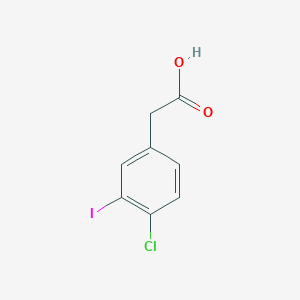
2-(4-Chloro-3-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting from 4-chlorophenylacetic acid, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 4-chlorophenylacetic acid with iodobenzene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate and solvents like toluene, are commonly used.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(4-Chloro-3-iodophenyl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . In chemical reactions, the chloro and iodo substituents influence the reactivity and selectivity of the compound, facilitating various transformations .
類似化合物との比較
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the chloro substituent.
4-Chlorophenylacetic acid: Similar structure but lacks the iodo substituent.
2-(4-Bromo-3-iodophenyl)acetic acid: Similar structure with a bromo substituent instead of chloro.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetic acid is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its analogs .
特性
分子式 |
C8H6ClIO2 |
|---|---|
分子量 |
296.49 g/mol |
IUPAC名 |
2-(4-chloro-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
VSDFRDKCIQNWDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)O)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)

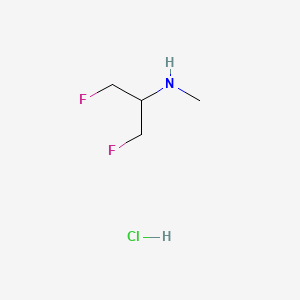
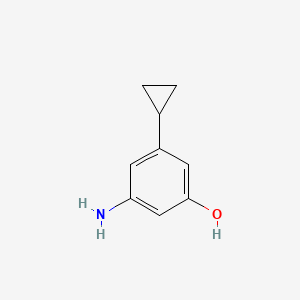
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
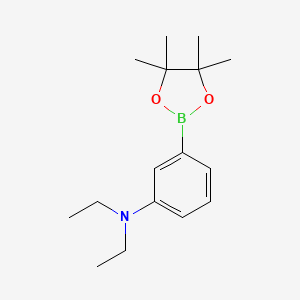
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)

